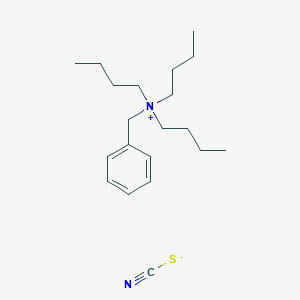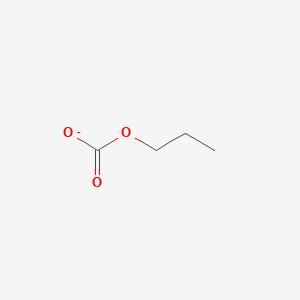
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a 3-methylbutyl group, two nitro groups, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. The process often includes nitration, alkylation, and introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the benzimidazole core.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group can influence the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methylbutyl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.
4-(3-Methylbutyl)-5-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group.
4-(3-Methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks both nitro groups.
Uniqueness
The presence of both nitro groups and the trifluoromethyl group in 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique, providing distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
60167-92-2 |
|---|---|
Molekularformel |
C13H13F3N4O4 |
Molekulargewicht |
346.26 g/mol |
IUPAC-Name |
7-(3-methylbutyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H13F3N4O4/c1-6(2)3-4-7-8(19(21)22)5-9(20(23)24)11-10(7)17-12(18-11)13(14,15)16/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ODGLJEMRTVPNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
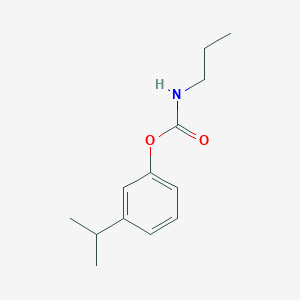
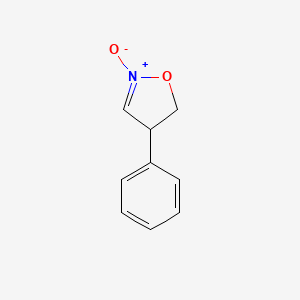
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

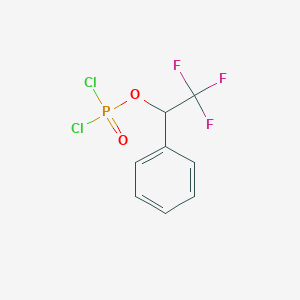
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
